molecular formula C28H34N2O6 B2517179 N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE CAS No. 714260-86-3

N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE

Cat. No.: B2517179
CAS No.: 714260-86-3
M. Wt: 494.588
InChI Key: CCDCVFDGIYDJFU-UHFFFAOYSA-N
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Description

N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a synthetic organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to the adamantane core via amide linkages at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of amide linkages, which can influence its chemical reactivity and biological activity. The combination of the adamantane core with 2,4-dimethoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-33-19-5-7-21(23(10-19)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-22-8-6-20(34-2)11-24(22)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDCVFDGIYDJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=C(C=C(C=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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